
Spectroscopic Data for Ethyl 5-bromothiazole-4-
carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Ethyl 5-bromothiazole-4-

carboxylate

Cat. No.: B1631722 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Ethyl 5-bromothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry

and materials science. This document is intended for researchers, scientists, and drug

development professionals, offering not only detailed spectral analysis but also the underlying

principles and experimental considerations for acquiring and interpreting such data. While

direct experimental spectra for this specific compound are not publicly available, this guide

presents a robust, predictive analysis based on the well-established principles of spectroscopy

and data from closely related analogues.

Introduction
Ethyl 5-bromothiazole-4-carboxylate is a substituted thiazole derivative with the molecular

formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol .[1][2] Its structure, featuring a

bromine atom at position 5 and an ethyl carboxylate group at position 4 of the thiazole ring,

makes it a versatile intermediate for the synthesis of more complex molecules with potential

biological activity.[3] Accurate spectroscopic characterization is paramount for confirming the

identity and purity of this compound in any research and development setting. This guide will

delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for Ethyl 5-bromothiazole-4-carboxylate.

Molecular Structure and Spectroscopic Overview
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The structural features of Ethyl 5-bromothiazole-4-carboxylate dictate its spectroscopic

signature. The key components are the thiazole ring, the ethyl ester group, and the bromine

substituent. Each of these will give rise to characteristic signals in the NMR, IR, and MS

spectra.

Caption: Molecular structure of Ethyl 5-bromothiazole-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Ethyl 5-bromothiazole-4-carboxylate, both ¹H and ¹³C NMR will provide crucial

information.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the ethyl

group protons and the single proton on the thiazole ring.

Predicted ¹H NMR Data:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.8 - 9.2 Singlet 1H Thiazole C2-H

~4.4 - 4.6 Quartet 2H -OCH₂CH₃

~1.4 - 1.6 Triplet 3H -OCH₂CH₃

Interpretation:

Thiazole Proton (C2-H): A single proton is attached to the C2 position of the thiazole ring.

This proton is expected to appear as a singlet in the downfield region (~8.8 - 9.2 ppm) due to

the deshielding effects of the electronegative nitrogen and sulfur atoms in the heterocyclic

ring.

Ethyl Ester Protons: The ethyl group will give rise to a quartet and a triplet. The methylene

protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, causing them to
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resonate at a lower field (~4.4 - 4.6 ppm) as a quartet due to coupling with the three

neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet at a higher

field (~1.4 - 1.6 ppm) due to coupling with the two adjacent methylene protons.

Experimental Protocol for ¹H NMR:

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 5-bromothiazole-4-
carboxylate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5

mm NMR tube.

Instrument Setup: The spectrum should be acquired on a 300 MHz or higher field NMR

spectrometer.

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse

sequence. Key parameters to set include the spectral width, acquisition time, and number of

scans.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. The chemical shifts should be referenced to the residual solvent

peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment

~160 - 165 C=O (Ester)

~150 - 155 C2 (Thiazole)

~145 - 150 C4 (Thiazole)

~115 - 120 C5 (Thiazole, C-Br)

~60 - 65 -OCH₂CH₃

~14 - 16 -OCH₂CH₃
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Interpretation:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to be the most downfield

signal (~160 - 165 ppm).

Thiazole Carbons: The chemical shifts of the thiazole ring carbons are influenced by the

heteroatoms and substituents. C2 is typically found in the region of ~150 - 155 ppm. C4,

being attached to the electron-withdrawing carboxylate group, will also be in a similar

downfield region (~145 - 150 ppm). The C5 carbon, bonded to the bromine atom, is expected

to be more upfield compared to the other ring carbons, at around ~115 - 120 ppm.[4][5]

Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will appear around ~60 - 65 ppm, while

the methyl carbon (-CH₃) will be the most upfield signal at ~14 - 16 ppm.[6]

Experimental Protocol for ¹³C NMR:

The experimental protocol is similar to that for ¹H NMR, with the main difference being the use

of a carbon pulse sequence. A proton-decoupled spectrum is typically acquired to simplify the

spectrum to single lines for each unique carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data:
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3150 Weak-Medium C-H stretch (aromatic/thiazole)

~2900 - 3000 Medium C-H stretch (aliphatic)

~1710 - 1730 Strong C=O stretch (ester)

~1500 - 1600 Medium
C=N and C=C stretch (thiazole

ring)

~1200 - 1300 Strong C-O stretch (ester)

~1000 - 1100 Medium C-O stretch (ester)

~600 - 700 Medium C-Br stretch

Interpretation:

C=O Stretch: A strong absorption band in the region of 1710-1730 cm⁻¹ is characteristic of

the carbonyl group in an ester.[7]

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring are

expected to appear in the 1500-1600 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations of the ester group will result in strong bands in

the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

C-H Stretches: Aromatic/heterocyclic C-H stretching will be observed above 3000 cm⁻¹,

while aliphatic C-H stretching from the ethyl group will be seen just below 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine bond will show a medium intensity absorption in the

fingerprint region, typically between 600 and 700 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total

Reflectance) accessory or by preparing a KBr pellet.
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Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the range of

4000-400 cm⁻¹.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Predicted Mass Spectrometry Data:

m/z Interpretation

235/237
Molecular ion (M⁺) peak, showing the isotopic

pattern for one bromine atom.

190/192
Loss of the ethoxy group (-OCH₂CH₃) from the

molecular ion.

162/164
Loss of the entire ethyl carboxylate group (-

COOCH₂CH₃) from the molecular ion.

156
Thiazole ring fragment after loss of Br and the

ethyl ester group.

88
McLafferty rearrangement fragment of the ethyl

ester.

Interpretation:

Molecular Ion Peak: The mass spectrum should show a molecular ion peak at m/z 235 and

237, with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one

bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Fragmentation Pattern: The fragmentation of the molecule is expected to involve the loss of

the ethyl ester side chain. Key fragments would include the loss of the ethoxy radical (-

•OCH₂CH₃) to give a fragment at m/z 190/192, and the loss of the entire ethyl carboxylate
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group to give a fragment at m/z 162/164. A fragment corresponding to the thiazole ring itself

may also be observed. The McLafferty rearrangement, a common fragmentation pathway for

ethyl esters, would produce a characteristic ion at m/z 88.[8]

Experimental Protocol for Mass Spectrometry:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).

Ionization: Electron ionization (EI) is a common method for small molecules and would likely

produce a rich fragmentation pattern.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole or time-of-flight).

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight

and to propose fragmentation pathways that are consistent with the structure of the

molecule.

Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS

spectroscopic data for Ethyl 5-bromothiazole-4-carboxylate. By understanding the expected

spectral features, researchers can confidently verify the synthesis and purity of this important

chemical intermediate. The provided experimental protocols offer a starting point for acquiring

high-quality data, and the interpretative guidance will aid in the structural elucidation process.

While this guide is based on predictive data and analysis of similar compounds, it serves as a

valuable resource for scientists working with this and related thiazole derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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